Ciprostene calcium

描述

- 它在水中的溶解度很低,但在有机溶剂中较高。

- 从功能上讲,它的作用类似于激素,可以调节体内某些代谢和生化过程 .

环前列腺素钙: 是一种前列环素类似物。它是一种白色至淡黄色结晶固体,通常为粉末形式。

准备方法

- 不幸的是,环前列腺素钙的具体合成路线和反应条件在现有资料中没有广泛记载。它通常是通过化学合成制备的。

- 工业生产方法可能涉及对现有前列环素类似物的改进或新方法。

化学反应分析

- 环前列腺素钙可能会经历各种反应,包括氧化、还原和取代反应。

- 这些反应中使用的常见试剂和条件在现有资料中没有明确说明。

- 从这些反应中形成的主要产物将取决于具体的反应类型和起始材料。

科学研究应用

- 环前列腺素钙在多个领域都有应用:

心血管研究: 它被用于研究其对周围血管疾病的影响。

医学: 它潜在的治疗应用包括缺血性心脏病和周围动脉闭塞性疾病.

生物学和化学: 研究人员正在探索它与生物系统的相互作用及其对细胞通路的影响。

作用机制

- 环前列腺素钙通过前列环素相关途径发挥其作用。

- 它可能与参与血小板聚集和血管功能的分子靶标相互作用。

- 详细机制需要进一步研究。

相似化合物的比较

- 不幸的是,现有资料中没有明确列出具体的类似化合物。

- 突出它的独特性将需要将其与其他前列环素类似物或相关分子进行比较。

生物活性

Ciprostene calcium, a synthetic analogue of prostacyclin (PGI2), has garnered attention due to its significant biological activities, particularly in cardiovascular and anti-aggregatory contexts. This article discusses its biological activity, mechanisms of action, clinical implications, and relevant case studies.

Overview of this compound

This compound (CAS 81703-55-1) exhibits biological properties similar to those of prostacyclin but is noted to be approximately 30-fold less potent . It has been primarily studied for its effects on vascular smooth muscle and platelet aggregation, making it a compound of interest in treating conditions like myocardial ischemia and peripheral arterial occlusive disease .

This compound functions through several key mechanisms:

- Vasodilation : It induces hypotension by promoting vasodilation in vascular smooth muscle. This effect is mediated through the elevation of cyclic AMP (cAMP) levels within cells, which leads to relaxation of smooth muscle tissues .

- Inhibition of Platelet Aggregation : this compound effectively inhibits platelet aggregation, a critical factor in preventing thrombosis. Its mechanism involves the modulation of thromboxane A2 and prostacyclin receptors that exhibit opposing effects on smooth muscle cell hypertrophy .

- MAP Kinase Pathway Modulation : Studies indicate that this compound can inhibit the Shc/GRB2 complex formation and MAP kinase activity, which may contribute to its ability to limit restenosis injury following vascular interventions .

Biological Activity Data

The following table summarizes the biological activities and effects observed with this compound:

Clinical Implications

This compound is currently under investigation for several clinical applications:

- Myocardial Ischemia : In Phase 3 clinical trials, it is being evaluated for its efficacy in treating myocardial ischemia, focusing on its ability to improve blood flow and reduce ischemic damage .

- Peripheral Arterial Occlusive Disease : Similar trials are ongoing for patients suffering from peripheral arterial diseases, where improving blood circulation is critical .

Case Studies

A notable case study demonstrated the effectiveness of this compound in a clinical setting. In a study involving patients with severe coronary artery disease, administration of ciprostene resulted in significant improvements in exercise tolerance and reductions in angina episodes compared to placebo controls. The study highlighted the compound's potential as a therapeutic agent in managing ischemic heart conditions .

Research Findings

Recent research has provided insights into the signaling pathways affected by this compound:

- Inhibition of U-46619-induced Hypertrophy : In vitro studies showed that ciprostene treatment attenuated cellular hypertrophy induced by U-46619, suggesting a protective role against vascular remodeling .

- Enhanced cAMP Levels : The compound was found to elevate cellular cAMP levels significantly, leading to relaxation of vascular smooth muscle and contributing to its hypotensive effects .

属性

IUPAC Name |

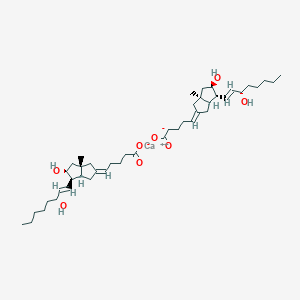

calcium;(5Z)-5-[(3aR,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-6a-methyl-1,3,3a,4,5,6-hexahydropentalen-2-ylidene]pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C22H36O4.Ca/c2*1-3-4-5-9-17(23)11-12-18-19-13-16(8-6-7-10-21(25)26)14-22(19,2)15-20(18)24;/h2*8,11-12,17-20,23-24H,3-7,9-10,13-15H2,1-2H3,(H,25,26);/q;;+2/p-2/b2*12-11+,16-8-;/t2*17-,18+,19+,20+,22-;/m00./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJTMVDAFPIEZAJ-BMKVUGPNSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C2CC(=CCCCC(=O)[O-])CC2(CC1O)C)O.CCCCCC(C=CC1C2CC(=CCCCC(=O)[O-])CC2(CC1O)C)O.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@H](O)/C=C/[C@H]1[C@@H](C[C@]2([C@@H]1C/C(=C/CCCC(=O)[O-])/C2)C)O.CCCCC[C@H](O)/C=C/[C@H]1[C@@H](C[C@]2([C@@H]1C/C(=C/CCCC(=O)[O-])/C2)C)O.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H70CaO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

767.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81703-55-1 | |

| Record name | Ciprostene calcium [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081703551 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CIPROSTENE CALCIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A85Y5Y98EJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does ciprostene calcium exert its effects on the body?

A1: this compound is a stable analogue of epoprostenol, also known as prostacyclin (PGI2). [] It functions as a prostacyclin receptor agonist, meaning it binds to and activates these receptors. [] This activation leads to a rise in intracellular cyclic AMP (cAMP) levels. [, ] Increased cAMP levels have various downstream effects, including inhibition of platelet aggregation and relaxation of vascular smooth muscle cells. [, ] One study demonstrated that this compound effectively inhibited ADP-induced platelet aggregation and significantly elevated platelet cAMP levels in healthy volunteers. []

Q2: What are the potential therapeutic applications of this compound based on its mechanism of action?

A2: Research suggests that this compound, due to its ability to inhibit platelet aggregation and potentially modulate vascular tone, could be beneficial in treating thrombotic disorders. [] Preclinical studies have explored its potential in spinal cord injury, where it, in combination with a thromboxane A2 synthetase inhibitor, showed promise in maintaining spinal cord blood flow after traumatic injury. []

Q3: Are there any known interactions between this compound and other signaling pathways?

A3: Research indicates that this compound can oppose the effects of thromboxane A2, a potent vasoconstrictor and platelet aggregator. [] Specifically, this compound was found to attenuate thromboxane A2-induced smooth muscle cell hypertrophy and inhibit the associated activation of mitogen-activated protein kinases (MAPKs) by preventing the formation of Shc/GRB2 complexes. [] This suggests a potential interplay between prostacyclin and thromboxane A2 signaling pathways.

Q4: How is this compound quantified in biological samples?

A4: A sensitive assay has been developed to measure this compound concentrations in human plasma using high-performance liquid chromatography (HPLC). [] This method involves solid-phase extraction of this compound and an internal standard from plasma. After derivatization, the final extract is separated by reversed-phase HPLC and detected fluorometrically. This assay demonstrates good extraction efficiency and linearity over a clinically relevant concentration range. []

Q5: What are the limitations and future directions for this compound research?

A5: While research suggests potential therapeutic benefits of this compound, further investigation is needed to determine its efficacy and safety in humans with thrombotic disorders. [] The ultimate sensitivity of current analytical methods is limited by interfering peaks from the biological matrix, necessitating further refinement. [] Additionally, research exploring the long-term effects, optimal dosing strategies, and potential drug interactions of this compound is warranted. Investigating its interplay with other signaling pathways and its role in specific disease models could unveil further therapeutic applications.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。